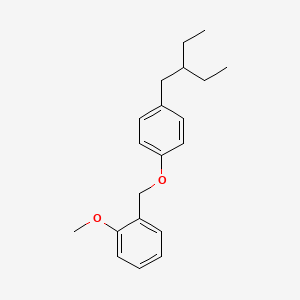![molecular formula C12H10S2 B14297441 2-[(2-Phenylethenyl)sulfanyl]thiophene CAS No. 113791-96-1](/img/structure/B14297441.png)
2-[(2-Phenylethenyl)sulfanyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylethenyl)sulfanyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethenyl group via a sulfur atom. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and scalability. The Suzuki–Miyaura coupling is one such method that is widely used in the industry for the production of complex thiophene derivatives .
化学反応の分析
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学的研究の応用
2-[(2-Phenylethenyl)sulfanyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. For example, its anti-cancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(2-Phenylethenyl)sulfanyl]thiophene include other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene . These compounds share a common thiophene ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique phenylethenyl substituent, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
113791-96-1 |
|---|---|
分子式 |
C12H10S2 |
分子量 |
218.3 g/mol |
IUPAC名 |
2-(2-phenylethenylsulfanyl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-10H |
InChIキー |
AUBLGYYVCQSCDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
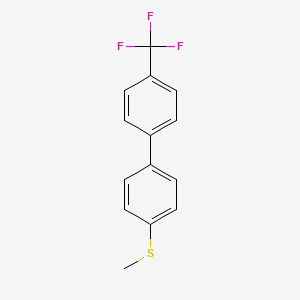

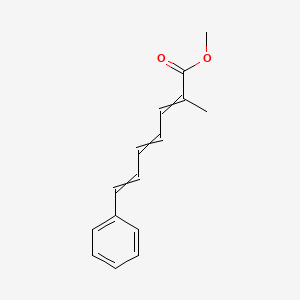
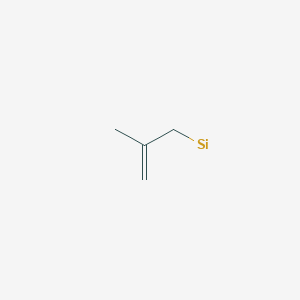


![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
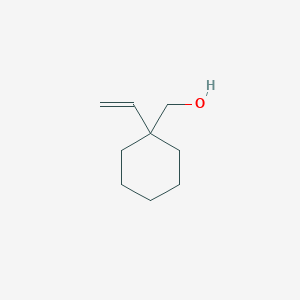
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

